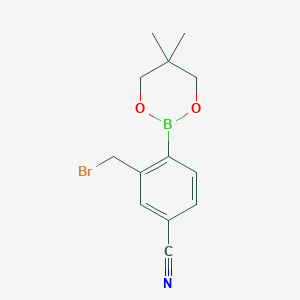
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a complex organic compound that features a bromomethyl group, a dioxaborinan ring, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the dioxaborinan ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The dioxaborinan ring can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as a reactive site, allowing the compound to participate in various chemical reactions. The dioxaborinan ring may also play a role in stabilizing intermediates and facilitating reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 3-Bromo-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Uniqueness
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is unique due to the presence of both a bromomethyl group and a dioxaborinan ring
Eigenschaften
CAS-Nummer |
673456-15-0 |
|---|---|
Molekularformel |
C13H15BBrNO2 |
Molekulargewicht |
307.98 g/mol |
IUPAC-Name |
3-(bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15BBrNO2/c1-13(2)8-17-14(18-9-13)12-4-3-10(7-16)5-11(12)6-15/h3-5H,6,8-9H2,1-2H3 |
InChI-Schlüssel |
KQHSQBRFBNCDJB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C#N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
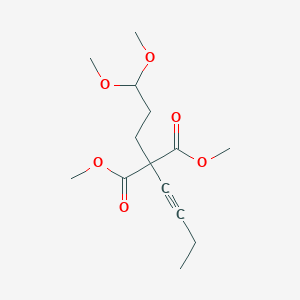

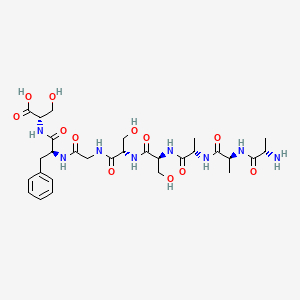
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
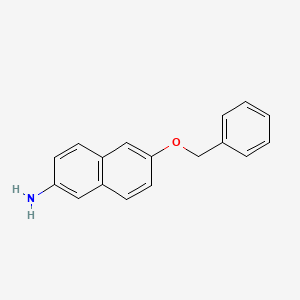
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)
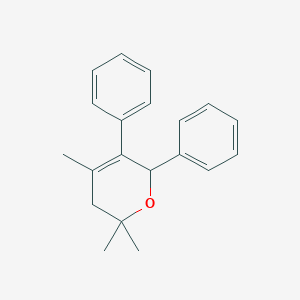
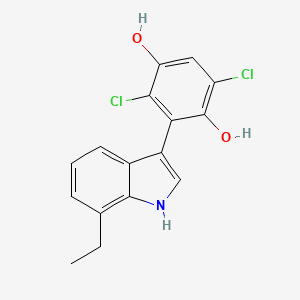
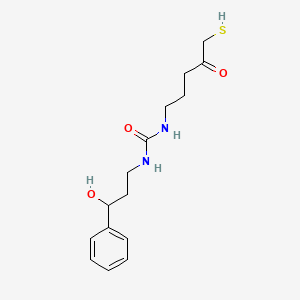

![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)
